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Introduction
Neurosporene, a C40 carotenoid, is a key intermediate in the biosynthesis of various

carotenoids, including lycopene and spheroidene. Its potent antioxidant properties and

potential applications in the pharmaceutical and nutraceutical industries have driven interest in

identifying and optimizing microbial sources for its production. This technical guide provides an

in-depth overview of microbial strains known to produce neurosporene, detailed

methodologies for their identification and cultivation, and protocols for the extraction and

quantification of this valuable compound.

Identified Neurosporene-Producing Microbial
Strains
Several microbial strains, both naturally occurring and genetically engineered, have been

identified as producers of neurosporene. These are categorized below based on the type of

microorganism.

Photosynthetic Bacteria
Rhodobacter sphaeroides: Wild-type strains of this purple non-sulfur bacterium produce

neurosporene as an intermediate in spheroidene biosynthesis. However, specific mutant

strains, such as G1C, accumulate neurosporene as their major carotenoid due to a
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nonsense mutation in the crtC gene, which encodes hydroxyneurosporene synthase[1][2].

Another mutant, YR-1, generated through nitrosoguanidine (NTG) mutagenesis, also shows

increased production of neurosporene along with other carotenoids[3].

Rhodobacter viridis: The strain JA737 is a natural and stable accumulator of neurosporene,

with this carotenoid constituting up to 98% of its total carotenoids[1][4][5][6].

Non-Photosynthetic Bacteria
Staphylococcus aureus: This bacterium synthesizes C30 carotenoids, with 4,4'-

diaponeurosporene being a key intermediate in the biosynthesis of the golden pigment

staphyloxanthin[7][8]. The biosynthesis is primarily governed by the crtM and crtN genes[2].

Bacillus subtilis: While wild-type B. subtilis does not produce neurosporene, it has been

successfully engineered to produce C30 carotenoids, including 4,4'-diaponeurosporene and

4,4'-diapolycopene. This is achieved by introducing the crtM and crtN genes from

Staphylococcus aureus[2][9][10]. Further metabolic engineering, such as overexpressing the

methylerythritol phosphate (MEP) pathway genes, has been shown to significantly increase

production yields[9].

Microbacterium paraoxydans: A novel isolate of this non-photosynthetic bacterium has been

shown to produce carotenoid pigments, with a proposed biochemical pathway for

neurosporene synthesis[1][11][12].

Quantitative Data on Neurosporene Production
The following table summarizes the reported yields of neurosporene and related C30

carotenoids from various microbial strains.
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Microbial
Strain

Type Compound Yield Reference(s)

Rhodobacter

viridis JA737
Wild-Type Neurosporene ~7.3 mg/L [1][4]

~7 mg/g dry cell [1][4]

Microbacterium

paraoxydans
Wild-Type

Carotenoids

(Neurosporene

pathway)

~16 g/kg dry

cells
[1][11][12]

Engineered

Bacillus subtilis

BsMN6

Engineered C30 Carotenoids 9.11 ± 0.36 mg/L [13]

3.20 ± 0.24 mg/g

DCW
[13]

Engineered

Bacillus subtilis

(overexpressing

MEP pathway)

Engineered C30 Carotenoids
15-fold increase

over control
[9]

Experimental Protocols
Cultivation of Neurosporene-Producing Strains

Medium: Sistrom's minimal medium is commonly used for the cultivation of Rhodobacter

sphaeroides[3][4].

Preparation of 10x Sistrom's Minimal Medium A (1 Liter):

K2HPO4: 34.8 g or KH2PO4: 27.2 g

(NH4)2SO4: 5.0 g or NH4Cl: 1.95 g

Succinic acid: 40.0 g

L-Glutamic acid: 1.0 g
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L-Aspartic acid: 0.4 g

NaCl: 5.0 g

Nitrilotriacetic acid: 2.0 g

MgSO4·7H2O: 3.0 g or MgCl2·6H2O: 2.44 g

CaCl2·2H2O: 0.334 g

FeSO4·7H2O: amount not specified in abstract

Trace Elements Solution: amount not specified in abstract

Adjust pH to 7.0 with KOH.

Sterilize by autoclaving.

Growth Conditions:

For anaerobic cultures, precultured cells are added to the modified Sistrom's medium in

serum bottles and diluted to an OD660 of 0.1[3].

Incubate under light-anaerobic conditions at 30°C, 150 rpm, and purge with a gas

composition of 10% CO2, 60% H2, and 30% argon[3].

Medium: Tryptic Soy Broth (TSB) is a suitable medium for the cultivation of engineered B.

subtilis for carotenoid production[13].

TSB Composition (per Liter):

Tryptone: 17 g

Soytone: 3 g

Dextrose: 2.5 g

NaCl: 5.0 g
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K2HPO4: 2.5 g

Growth Conditions:

Inoculate strains in 50 ml TSB at an optical density (OD600) of 0.05[13].

Culture for 24 hours at 37°C with shaking at 250 rpm[13].

For inducible systems, 1% xylose can be added at an OD600 of 0.6, followed by an

additional 24 hours of cultivation[13].

Medium: Luria-Bertani (LB) medium supplemented with NH4Cl has been shown to yield high

levels of pigment production[1][11][12].

LB Medium Composition (per Liter):

Tryptone: 10 g

Yeast Extract: 5 g

NaCl: 10 g

Supplement with NH4Cl for enhanced pigment production.

Growth Conditions: Cultivate in submerged conditions in a laboratory bioreactor[14].

Strain Modification Protocols
This method is used to generate random mutations to screen for strains with enhanced

carotenoid production.

Cell Preparation Mutagenesis Recovery and Screening

Start with wild-type
Rhodobacter sphaeroides culture

Harvest cells in
exponential phase

Wash cells with
tris-maleate buffer

Treat cells with
NTG solution

(e.g., 0.4 mg/mL for 1h at 30°C)

Stop reaction by
cooling and washing

Resuspend cells in
growth medium Culture treated cells Screen for colonies with

enhanced pigmentation
Isolate and characterize

mutant strains
High neurosporene-
producing mutant

Click to download full resolution via product page
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Caption: Workflow for NTG mutagenesis of Rhodobacter sphaeroides.

This targeted approach is used to introduce specific genes (e.g., crtM and crtN) and modify

metabolic pathways to enhance C30 carotenoid production.

Design
Transformation Selection and Verification

Identify target genes
(e.g., crtM, crtN from S. aureus)
and integration sites in B. subtilis

Construct CRISPR-Cas9 plasmid
with guide RNA and donor DNA

(containing crtM and crtN)

Transform competent
B. subtilis cells with

the CRISPR plasmid

Select for transformants
(e.g., antibiotic resistance)

Verify gene integration
by PCR and sequencing Cure the CRISPR plasmid Engineered B. subtilis

producing neurosporene

Click to download full resolution via product page

Caption: Workflow for CRISPR-Cas9 engineering of Bacillus subtilis.

Extraction of Neurosporene
From Bacillus subtilis[13]:

Harvest cells by centrifugation (8000 x g for 15 min).

Wash the cell pellet with 1 ml of TE buffer (10 mM Tris/HCl, 1 mM EDTA, pH 8.0).

Resuspend the cells in 500 µl of TE buffer.

From Rhodobacter sphaeroides[3]:

Suspend 33.3 mg of dried cells in 1 mL of 3 M HCl.

Incubate for 30 min at 30°C with shaking at 100 rpm.

Centrifuge for 20 min and discard the supernatant.

Resuspend the pellet in 1 mL of acetone and incubate for 30 min.

Harvest the supernatant containing the carotenoids by centrifugation.
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Quantification of Neurosporene by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the separation

and quantification of carotenoids.

Sample Preparation: The solvent extract containing neurosporene is filtered through a 0.22

µm filter before injection into the HPLC system.

HPLC System: A typical setup includes a C18 reversed-phase column.

Mobile Phase: A gradient of solvents is often used for optimal separation. For example, a

non-linear gradient of 50%–100% acetone in water can be employed[15].

Detection: A photodiode array (PDA) detector is used to monitor the absorbance at the

characteristic wavelengths of neurosporene (typically around 416, 440, and 470 nm).

Quantification: The concentration of neurosporene is determined by comparing the peak

area from the sample to a standard curve generated from known concentrations of a purified

neurosporene standard.

Biosynthesis Pathways
Neurosporene Biosynthesis in Rhodobacter species

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1235373?utm_src=pdf-body
https://www.benchchem.com/product/b1235373?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3937835/
https://www.benchchem.com/product/b1235373?utm_src=pdf-body
https://www.benchchem.com/product/b1235373?utm_src=pdf-body
https://www.benchchem.com/product/b1235373?utm_src=pdf-body
https://www.benchchem.com/product/b1235373?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gene Key

Geranylgeranyl
pyrophosphate (GGPP)

Phytoene

CrtB

Phytofluene

CrtI

ζ-Carotene

CrtI

Neurosporene

CrtI

Spheroidene

CrtC, CrtD, CrtF

CrtB: Phytoene synthase
CrtI: Phytoene desaturase

CrtC: Hydroxyneurosporene synthase
CrtD: Hydroxyneurosporene desaturase

CrtF: Hydroxyneurosporene-O-methyltransferase

Click to download full resolution via product page

Caption: Neurosporene biosynthesis pathway in Rhodobacter.

4,4'-Diaponeurosporene Biosynthesis in Engineered
Bacillus subtilis
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Caption: 4,4'-Diaponeurosporene biosynthesis in engineered B. subtilis.

Conclusion
The identification and development of microbial strains for neurosporene production offer a

promising and sustainable alternative to chemical synthesis. This guide provides a foundational

understanding of the key microbial players, methodologies for their cultivation and genetic

manipulation, and protocols for the extraction and quantification of neurosporene. Further

research focusing on the optimization of fermentation conditions and advanced metabolic

engineering strategies will be crucial for achieving commercially viable yields of this valuable

carotenoid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Identification of Neurosporene-
Producing Microbial Strains]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1235373#identification-of-neurosporene-producing-
microbial-strains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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